2-(2-Hydroxycyclohexyl)-n-phenylacetamide
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Overview
Description
2-(2-Hydroxycyclohexyl)-n-phenylacetamide is an organic compound that features a cyclohexane ring with a hydroxyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with phenylacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Cyclohexanone and Phenylacetic Acid Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxycyclohexyl)-n-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: Acidic or basic medium
Products: Ketone derivatives
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Anhydrous conditions
Products: Amine derivatives
-
Substitution
Reagents: Halogens, Nitrating agents
Conditions: Varies depending on the substituent
Products: Substituted phenyl derivatives
Scientific Research Applications
2-(2-Hydroxycyclohexyl)-n-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxycyclohexyl)-n-phenylacetamide involves its interaction with specific molecular targets. The hydroxyl group and amide moiety allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
2-(2-Hydroxycyclohexyl)-n-phenylacetamide can be compared with other similar compounds such as:
2-Hydroxycyclohexyl-4’-O-p-coumaroyl-β-D-glucopyranoside: A phenolic glycoside with antioxidant properties.
2-Hydroxycyclohexyl-6’-O-p-coumaroyl-β-D-glucopyranoside: Another phenolic glycoside with similar structural features.
The uniqueness of this compound lies in its amide functionality, which imparts different chemical reactivity and potential biological activity compared to the glycosides.
Properties
CAS No. |
14354-87-1 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(2-hydroxycyclohexyl)-N-phenylacetamide |
InChI |
InChI=1S/C14H19NO2/c16-13-9-5-4-6-11(13)10-14(17)15-12-7-2-1-3-8-12/h1-3,7-8,11,13,16H,4-6,9-10H2,(H,15,17) |
InChI Key |
GOHIJIYFBOSJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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